molecular formula C9H13IO3 B2840596 Ethyl 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate CAS No. 2229432-89-5

Ethyl 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Cat. No.: B2840596
CAS No.: 2229432-89-5
M. Wt: 296.104
InChI Key: BBLQDUOYQYJQRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a complex organic compound featuring a bicyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves a multi-step process. One common method includes the use of photochemistry to access new building blocks via [2+2] cycloaddition . This approach allows for the efficient and modular synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules. The reaction conditions often involve the use of blue LED irradiation and an iridium photoredox catalyst .

Industrial Production Methods

While specific industrial production methods for ethyl 1-(iodomethyl)-2-oxabicyclo[21These include optimizing reaction conditions for yield and purity, scaling up the photochemical reactions, and ensuring the availability of high-purity starting materials .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .

Scientific Research Applications

Ethyl 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves its interaction with various molecular targets. The iodomethyl group can participate in nucleophilic substitution reactions, while the bicyclic structure provides rigidity and specific spatial orientation, which can influence its binding to biological targets .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

ethyl 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13IO3/c1-2-12-7(11)8-3-9(4-8,5-10)13-6-8/h2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBLQDUOYQYJQRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC(C1)(OC2)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13IO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2229432-89-5
Record name ethyl 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.